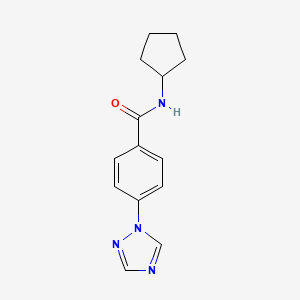
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide is a chemical compound that is commonly referred to as CPP. CPP is a piperazine derivative that has been used in scientific research for many years. This compound has been shown to have a variety of biochemical and physiological effects, and it has been studied extensively for its potential therapeutic applications.
作用機序
The mechanism of action of CPP is complex and involves the modulation of several different ion channels and receptors in the nervous system. CPP has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. CPP has also been shown to modulate the activity of other ion channels, including the voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in the body. This compound has been shown to modulate the activity of ion channels and receptors in the nervous system, which can lead to changes in synaptic plasticity and neuronal excitability. CPP has also been shown to have anti-inflammatory and analgesic effects, and it has been studied for its potential use in the treatment of various neurological disorders.
実験室実験の利点と制限
CPP has several advantages for use in laboratory experiments. This compound is readily available, and it has been extensively studied for its potential therapeutic applications. CPP is also relatively easy to synthesize, which makes it an attractive compound for use in research. However, there are also limitations to the use of CPP in laboratory experiments. This compound can be toxic at high concentrations, and it can also have off-target effects on other ion channels and receptors in the nervous system.
将来の方向性
There are several future directions for research on CPP. One potential area of research is the development of new therapeutic applications for this compound. CPP has been studied for its potential use in the treatment of various neurological disorders, but there may be other applications for this compound that have not yet been explored. Another area of research is the development of new derivatives of CPP that may have improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for further research on the mechanism of action of CPP, which may lead to a better understanding of the biological effects of this compound.
合成法
The synthesis of CPP is a complex process that involves several steps. The first step in the synthesis of CPP is the preparation of the starting material, which is 5-chloro-2-methylphenylamine. This compound is then reacted with propargyl bromide to form N-prop-2-ynyl-5-chloro-2-methylphenylamine. The final step in the synthesis of CPP is the reaction of N-prop-2-ynyl-5-chloro-2-methylphenylamine with piperazine-1-carboxamide.
科学的研究の応用
CPP has been used extensively in scientific research for its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including its ability to modulate the activity of ion channels and receptors in the nervous system. CPP has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy and anxiety.
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-3-6-17-15(20)19-9-7-18(8-10-19)14-11-13(16)5-4-12(14)2/h3-5,11H,1,6-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJAVICXRNRDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)

![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)
![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)


![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)